Nicotinamide, N,N-diethyl-, N-oxide

Reversed-Phase Chromatography Physicochemical Property Differentiation Analytical Method Development

Pharmaceutical QC requires unambiguous separation of Nikethamide Impurity 2 from parent API. Substituting with Nikethamide (CAS 59-26-7) or Nicotinamide N-oxide (CAS 1986-81-8) fails due to reversed LogP (-1.92 vs +0.3) and divergent toxicity profiles. - ISO 17034-certified reference standard (purity ≥95%) with COA, HPLC, NMR, MS - LogP differential >2.2 ensures baseline resolution on reversed-phase HPLC - GHS Acute Tox. 4 (H302) - distinct safety protocols from non-hazardous analogs

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 20165-96-2
Cat. No. B3324973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide, N,N-diethyl-, N-oxide
CAS20165-96-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C10H14N2O2/c1-3-11(4-2)10(13)9-6-5-7-12(14)8-9/h5-8H,3-4H2,1-2H3
InChIKeyQVMCONZXDUORQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinamide, N,N-diethyl-, N-oxide: Overview and Research Significance


Nicotinamide, N,N-diethyl-, N-oxide (CAS 20165-96-2), also designated as Nikethamide N-oxide or Coramine N-oxide, is a heteroaromatic N-oxide derivative of the respiratory stimulant Nikethamide. It is formally recognized as Nikethamide Impurity 2 in pharmacopeial contexts . The molecule features a diethylcarbamoyl substituent at the pyridine 3-position and a distinct N-oxide moiety that introduces a permanent dipole, fundamentally altering its physicochemical properties relative to the parent tertiary amine. The N-oxide functionality is a critical structural determinant governing metabolic handling, chromatographic behavior, and toxicological profile, making the compound an essential reference material for pharmaceutical quality control and a key analyte in drug metabolism studies.

Why Nikethamide and Nicotinamide N-Oxide Are Not Substitutes


Substituting Nicotinamide, N,N-diethyl-, N-oxide with the parent drug Nikethamide (CAS 59-26-7) or the endogenous metabolite Nicotinamide N-oxide (CAS 1986-81-8) introduces distinct analytical, pharmacological, and physicochemical biases. Nikethamide lacks the N-oxide dipole and exhibits a fundamentally different LogP (~0.3–1.56) compared to the polar, negatively signed LogP of the N-oxide, leading to reversed elution order on reversed-phase HPLC and divergent mass fragmentation patterns . Pharmacologically, while Nikethamide acts as a central nervous system stimulant, its N-oxide metabolite is a terminal detoxification product with no reported stimulant activity [1]. Unlike Nicotinamide N-oxide, which retains weak niacin activity and functions as a CXCR2 antagonist, the N,N-diethylated N-oxide lacks the primary amide group required for vitamin conversion and exhibits a distinct toxicity classification (Acute Tox. 4, H302) . These categorical differences preclude interchangeable use in any quantitative analytical, metabolic, or safety assessment context.

Differentiation Evidence Versus Closest Analogs


LogP-Driven Chromatographic Separation from Parent Drug

The introduction of the pyridine N-oxide moiety dramatically alters the lipophilicity of the diethylnicotinamide scaffold. The target compound exhibits a predicted ACD/LogP of -1.92 , in contrast to Nikethamide (parent compound), which has an experimentally measured or predicted LogP ranging from +0.3 to +1.56 . This LogP difference exceeds 2.2 log units, translating to an approximately 160-fold difference in octanol-water partition coefficient. On a typical C18 reversed-phase column, this polarity inversion ensures that Nicotinamide, N,N-diethyl-, N-oxide consistently elutes before Nikethamide, providing unambiguous chromatographic resolution critical for impurity profiling.

Reversed-Phase Chromatography Physicochemical Property Differentiation Analytical Method Development

Distinct GHS Acute Oral Toxicity Classification

Regulatory hazard data compiled by ChemicalBook and GHS classification sources specifically assign Nicotinamide, N,N-diethyl-, N-oxide to Acute Toxicity Category 4 (Oral, H302: Harmful if swallowed) and Skin Irritation Category 2 (H315) . This contrasts with Nicotinamide N-oxide (CAS 1986-81-8), for which multiple safety data sheets explicitly state 'Not a hazardous substance or mixture' under GHS [1]. While Nikethamide itself carries a more severe toxicity label (Toxic, T; LD50 rat i.p. ~272 mg/kg), the N-oxide derivative's intermediate classification reflects a distinct safety profile that mandates unique handling and waste disposal protocols in laboratory settings.

Safety and Handling Toxicology Regulatory Classification

Absence of Vitamin and Niacin Activity

Early biochemical investigations established that N-oxidation of nicotinic acid and nicotinamide derivatives abolishes their vitamin activity. Specifically, N-oxide derivatives of nicotinic acid and its amide showed no growth-promoting activity for Lactobacillus arabinosus 17-5 and Staphylococcus aureus 209-P, organisms that require nicotinic acid or nicotinamide as essential vitamins [1]. When combined with structural evidence showing that Nicotinamide, N,N-diethyl-, N-oxide also lacks the free primary amide group necessary for NAD+ salvage pathway incorporation, the compound is predicted to be devoid of niacin nutritional equivalence. In contrast, Nicotinamide N-oxide retains partial niacin activity (approximately 1/5 the potency of nicotinic acid on a weight basis in rat bioassays) [2].

Biological Activity Vitamin Activity Microbiological Assays

Major Urinary Metabolite of Nikethamide in Rats

In a definitive biotransformation study employing tritiated nikethamide in rats, Portig and colleagues (1972) identified nikethamide-N-oxide as one of the major urinary metabolites, co-crystallizing with an authentic carrier compound for unambiguous structural confirmation [1]. Nicotinic acid monoethylamide and nicotinamide were also identified as major products, while nicotinic acid was confirmed as a minor metabolite. Furthermore, the study demonstrated that both N-desalkylation and N-oxidation of nikethamide are enhanced in rats pre-treated with alpha-hexachlorocyclohexane (200 mg/kg i.p.), directly implicating the N-oxide pathway in drug clearance and tolerance mechanisms. This contrasts with Nikethamide itself, which undergoes rapid metabolism primarily to nicotinamide in horses and humans [2], making the N-oxide a species-specific biomarker.

Drug Metabolism Biotransformation Pharmacokinetics

Certified Reference Standard for Nikethamide Impurity 2

Multiple accredited reference standard suppliers, including CATO Research Chemicals, provide Nicotinamide, N,N-diethyl-, N-oxide (Nikethamide Impurity 2) as a certified reference material under ISO 17034 quality systems . The product is supplied at a purity ≥95% with accompanying Certificate of Analysis (CoA), HPLC chromatogram, NMR spectrum, and mass spectrum . This certified characterization package is tailored for pharmacopeial impurity quantification of Nikethamide API. In comparison, generic Nikethamide or Nicotinamide N-oxide reference standards are designated for different analytical targets (API assay and niacin metabolite analysis, respectively), and neither comes with the impurity-specific spectral library required for competent Nikethamide impurity profiling.

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Validated Research and Industrial Applications


Nikethamide API Impurity Profiling and Quality Control

Pharmaceutical quality control laboratories requiring identification and quantification of Nikethamide Impurity 2 in API batches can use Nicotinamide, N,N-diethyl-, N-oxide as a certified reference standard (purity ≥95%, ISO 17034) . The compound's markedly lower LogP (-1.92) compared to Nikethamide (+0.3 to +1.56) ensures unambiguous peak resolution on standard reversed-phase HPLC methods, eliminating quantification interference from co-eluting parent drug peaks. COA, HPLC, NMR, and MS documentation provided with the standard enables full regulatory compliance.

Preclinical N-Oxidation Pathway Metabolism Studies

Investigators studying species-specific N-oxidation capacity can use this compound as an authentic metabolite standard for quantifying the N-oxide pathway in rat and other rodent models, where the compound is confirmed as a major urinary metabolite of Nikethamide . The compound enables mass spectrometry-based quantitation (GC-MS or LC-MS/MS), allowing researchers to distinguish N-oxidation from the competing N-desethylation pathway that predominates in equine and human metabolism .

Safety-Compliant Laboratory Handling Protocols

Given its GHS classification as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Skin Irritation Category 2 (H315), Nicotinamide, N,N-diethyl-, N-oxide requires distinct safety protocols compared to non-hazardous Nicotinamide N-oxide . Institutional biosafety committees and procurement officers can reference the specific hazard statements to justify personal protective equipment (PPE), ventilation controls, and waste disposal procedures that differ from those used for the parent drug (Nikethamide, classified as Toxic) or the non-hazardous nicotinamide N-oxide metabolite.

HPLC Method Development for Oxidative Metabolite Separation

Chromatography method developers exploiting the large LogP differential (>2.2 log units) between Nicotinamide, N,N-diethyl-, N-oxide (LogP -1.92) and Nikethamide (LogP +0.3 to +1.56) can implement this compound as a system suitability standard for reversed-phase HPLC methods . The polarity inversion ensures baseline separation from the parent drug and related N-desethyl metabolites, making it ideal for validating column performance and mobile-phase composition in impurity profiling workflows.

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